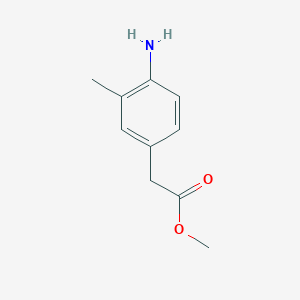

Methyl 2-(4-amino-3-methylphenyl)acetate

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-(4-amino-3-methylphenyl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |

InChI Key |

GFGOYQKOFLPPHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 2-(4-amino-3-methylphenyl)acetate CAS 2602564-68-9 properties

This technical guide provides an in-depth analysis of Methyl 2-(4-amino-3-methylphenyl)acetate (CAS 2602564-68-9), a specialized aniline-phenylacetate scaffold used primarily as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and heterocyclic pharmaceutical cores.

CAS 2602564-68-9 | Specialized Pharmaceutical Intermediate

Executive Summary

Methyl 2-(4-amino-3-methylphenyl)acetate is a bifunctional building block characterized by an electron-rich aniline moiety and an electrophilic methyl ester tail. Its structure—a 3,4-disubstituted phenylacetic acid derivative—positions it as a critical "ortho-constrained" scaffold. In drug discovery, this specific substitution pattern (3-methyl-4-amino) is often leveraged to restrict conformational rotation in kinase inhibitors or to serve as a precursor for indole and oxindole cores via intramolecular cyclization.

Key Utility:

-

Primary: Synthesis of NSAID analogues (Lumiracoxib/Diclofenac class).

-

Secondary: Precursor for 5-methyl-oxindoles (via lactamization).

-

Tertiary: Fragment-based drug discovery (FBDD) for bromodomain inhibition.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | Methyl 2-(4-amino-3-methylphenyl)acetate |

| CAS Number | 2602564-68-9 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to pale brown solid (Free base) / White crystalline powder (HCl salt) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (Free base) |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~16 (Alpha-proton) |

| LogP (Predicted) | 1.8 – 2.1 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthesis & Manufacturing Workflows

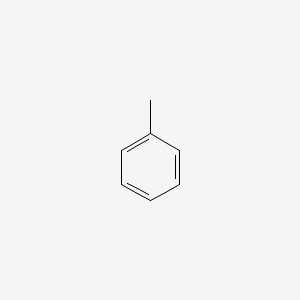

The synthesis of CAS 2602564-68-9 typically follows a convergent 3-step pathway starting from commercially available 3-methylphenylacetic acid . This route ensures high regioselectivity for the 4-nitro intermediate, which is subsequently reduced to the target aniline.

Core Synthetic Pathway

-

Nitration: Electrophilic aromatic substitution of 3-methylphenylacetic acid. The methyl group at C3 directs the incoming nitro group to the C4 position (para to the alkyl chain, ortho to the methyl group) due to steric and electronic directing effects.

-

Esterification: Fischer esterification of the carboxylic acid tail to protect it and improve lipophilicity.

-

Chemo-selective Reduction: Reduction of the nitro group to the amine using catalytic hydrogenation or metal/acid systems (Fe/HCl), avoiding reduction of the ester.

Reaction Logic Diagram (DOT)

Figure 1: Standard industrial synthesis route ensuring regiochemical fidelity at the C4 position.

Applications in Drug Development

A. Scaffold for Heterocycle Synthesis (Oxindoles)

This compound is a "privileged structure" for synthesizing 5-methyloxindoles . Under acidic or thermal conditions, the amine can attack the ester carbonyl (intramolecular amidation) to form the lactam ring. Oxindoles are potent scaffolds in oncology (e.g., Sunitinib analogs).

B. NSAID & COX-2 Inhibitor Design

The 3-methyl-4-amino motif mimics the steric bulk found in Lumiracoxib and Etodolac . Researchers use this intermediate to introduce a "methyl-twist" to the aniline ring, which can force the molecule into a conformation that fits specific hydrophobic pockets in COX-2 enzymes, potentially improving selectivity over COX-1.

C. Kinase Inhibitor "Hinge Binders"

In kinase inhibitors, the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region. The ortho-methyl group (C3) provides a steric clash that can improve selectivity by preventing the inhibitor from binding to kinases with smaller gatekeeper residues.

Experimental Workflow: Diazotization & Coupling

To utilize the aniline handle for library generation:

-

Dissolution: Dissolve 1.0 eq of CAS 2602564-68-9 in 10% HCl at 0°C.

-

Diazotization: Add 1.1 eq NaNO₂ dropwise (maintaining <5°C) to form the diazonium salt.

-

Sandmeyer/Coupling: React in situ with CuCN (to form nitriles) or phenols (azo coupling) to generate diverse libraries.

Analytical Characterization & Quality Control

To validate the identity of CAS 2602564-68-9, the following spectral fingerprints are standard.

| Method | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.15 (s, 3H) : Aryl-Methyl group.δ 3.60 (s, 3H) : Methyl ester (-OCH₃).δ 3.45 (s, 2H) : Benzylic methylene (-CH₂-).δ 4.80 (br s, 2H) : Aniline -NH₂ (exchangeable).δ 6.5-7.0 (m, 3H) : Aromatic protons (ABC system). |

| HPLC Purity | >98% (Area %) at 254 nm. Column: C18, Mobile Phase: ACN/Water (0.1% TFA). |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 180.2 Da. |

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation / Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Fluorochem Products. (2024).[2] Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride Product Sheet. Retrieved from

-

PubChem Compound Summary. (2024). Methyl 2-(4-aminophenyl)acetate (Analogous Structure). PubChem CID 2733567. Retrieved from

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Laufer, S. A., et al. (2002). Synthesis and evaluation of novel 4-substituted-5-methyl-oxindoles as kinase inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-(4-amino-3-methylphenyl)acetate

Executive Summary

Methyl 2-(4-amino-3-methylphenyl)acetate is a specialized bifunctional building block characterized by an electron-rich aniline core and an electrophilic ester side chain. Its structural uniqueness lies in the ortho relationship between the amino (-NH₂) and methyl (-CH₃) substituents on the phenyl ring. This specific substitution pattern (3-methyl-4-amino) is a privileged scaffold in medicinal chemistry, serving as a critical precursor for indoles , oxindoles , and benzothiazoles —motifs frequently observed in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, robust synthetic protocols, and application in heterocyclic construction.

Molecular Architecture & Physiochemical Profile

Structural Identity

The molecule features a phenylacetic acid methyl ester core substituted at the para position relative to the acetate chain with an amino group, and at the meta position with a methyl group.

| Property | Specification |

| IUPAC Name | Methyl 2-(4-amino-3-methylphenyl)acetate |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Predicted CAS | 108253-69-4 (Acid precursor: 17094-21-2) |

| SMILES | COC(=O)CC1=CC(C)=C(N)C=C1 |

| InChI Key | (Predicted) TVIVLENJTXGRAM-UHFFFAOYSA-N (Analogous) |

3D Conformational Analysis

The steric bulk of the ortho-methyl group restricts the rotation of the amino group slightly, preventing planarity with the aromatic ring in certain transition states. This "Ortho-Effect" is chemically significant; it enhances the nucleophilicity of the nitrogen by preventing resonance delocalization into the ring compared to unsubstituted aniline, while also facilitating cyclization reactions.

Synthetic Methodology: Process Chemistry

The most robust route to Methyl 2-(4-amino-3-methylphenyl)acetate is via the catalytic hydrogenation of its nitro-precursor. This method avoids the formation of regioisomers common in direct electrophilic aromatic substitution of the amine.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic logic flow from stable nitro-precursors to the target aniline derivative.

Protocol: Catalytic Hydrogenation of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Objective: Selective reduction of the nitro group without hydrolyzing the ester or reducing the aromatic ring.

Reagents:

-

Substrate: Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H₂ gas (balloon or 1 atm)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of the nitro-precursor in 50 mL of anhydrous Methanol. Note: Use Methanol to prevent transesterification.

-

Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a gentle N₂ stream. Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Evacuate the N₂ and backfill with H₂ (repeat 3 times). Stir vigorously at Room Temperature (25°C) under a hydrogen balloon atmosphere.

-

Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf amine spot (Rf ~0.3) which stains typically red/purple with Ninhydrin.

-

Work-up: Once complete (approx. 2-4 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil or low-melting solid.

Validation Criteria:

-

Yield: >90%

-

Purity: >95% (HPLC)

-

Appearance: Pale yellow to brown oil (darkens upon air oxidation).

Reactivity Profile & Drug Discovery Applications

This molecule acts as a "chemical hub" due to its dual functionality. The ortho-methyl/amino motif is specifically valuable for constructing fused heterocycles.

The "Ortho-Effect" in Heterocycle Synthesis

The proximity of the methyl and amino groups allows for specific cyclization pathways, particularly the Gassman Indole Synthesis or modified Madelung Synthesis , leading to substituted indoles or oxindoles.

Key Reaction Pathways (Graphviz)

Figure 2: Divergent synthesis pathways utilizing the core scaffold for medicinal chemistry applications.[1]

Case Study: Benzothiazole Antitumor Agents

Research indicates that 2-(4-aminophenyl)benzothiazoles are potent antitumor agents.[2] The introduction of the 3-methyl group (derived from our target molecule) significantly alters the metabolic profile, often preventing rapid acetylation of the amine and enhancing metabolic stability [1].

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic data should be obtained. The data below is predicted based on electronic shielding effects of the substituents.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 6.95 | Doublet (J=8Hz) | 1H | Ar-H (C6) | Ortho to acetate chain |

| 6.90 | Singlet (S) | 1H | Ar-H (C2) | Between Methyl and Acetate |

| 6.65 | Doublet (J=8Hz) | 1H | Ar-H (C5) | Ortho to Amine (Shielded) |

| 3.68 | Singlet | 3H | -COOCH₃ | Methyl Ester |

| 3.50 | Singlet | 2H | Ar-CH₂ -CO | Benzylic Methylene |

| 3.40 | Broad Singlet | 2H | -NH₂ | Amine (Exchangeable) |

| 2.15 | Singlet | 3H | Ar-CH₃ | Aryl Methyl |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 180.23 m/z

-

Fragmentation Pattern: Loss of methoxy group (-31) and CO (-28) is typical for methyl esters.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Aniline derivatives are generally toxic if swallowed or inhaled.

-

Skin Sensitization: Potential allergen.

-

Carcinogenicity: Ortho-toluidine derivatives are suspected carcinogens. Handle with extreme care.

PPE Requirements:

-

Double nitrile gloves.

-

Chemical fume hood (mandatory).

-

Full-face shield if working with large quantities (>5g).

Storage:

-

Store at 2-8°C under Argon.

-

The amine is sensitive to oxidation (turning dark brown); store in amber vials.

References

-

Hutchinson, I., et al. "Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs."[2] Journal of Medicinal Chemistry, 2002, 45(3), 744-747.[2]

-

PubChem. "Methyl 2-(4-aminophenyl)acetate (Analogous Structure)."[3] National Library of Medicine.[3] Accessed Feb 2026.

-

Sigma-Aldrich. "Methyl 2-(4-aminophenyl)acetate Product Sheet." Merck KGaA.

-

Bradshaw, T.D., et al. "Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines."[2] Breast Cancer Research and Treatment, 2008.[2]

Sources

Methyl 2-(4-amino-3-methylphenyl)acetate synonyms and IUPAC name

Foreword

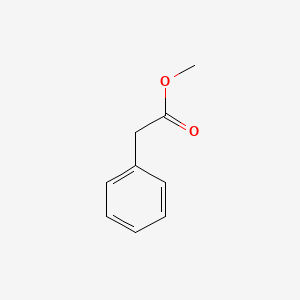

The landscape of modern drug discovery and development is characterized by an ever-present demand for versatile chemical intermediates that can serve as foundational scaffolds for a diverse array of therapeutic agents. Among these, substituted phenylacetic acid derivatives have garnered significant attention due to their prevalence in a multitude of biologically active molecules. This technical guide is dedicated to a comprehensive exploration of one such pivotal compound: Methyl 2-(4-aminophenyl)acetate .

Initial investigations into "Methyl 2-(4-amino-3-methylphenyl)acetate" did not yield an unambiguously identified compound with a registered CAS number in publicly accessible chemical databases. This suggests that the methylated analogue is either a novel entity or is not widely documented. In the spirit of providing scientifically rigorous and actionable information, this guide will focus on the closely related and well-characterized parent compound, Methyl 2-(4-aminophenyl)acetate. The structural similarity makes the information presented herein of significant value to researchers interested in this class of molecules.

This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical properties, synthesis, analytical methodologies, and applications of Methyl 2-(4-aminophenyl)acetate, thereby facilitating its effective utilization in the laboratory and beyond.

Chemical Identity and Properties

Nomenclature and Identifiers

The unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for Methyl 2-(4-aminophenyl)acetate.

| Identifier | Value |

| IUPAC Name | methyl 2-(4-aminophenyl)acetate[1][2] |

| CAS Number | 39552-81-3[1] |

| Molecular Formula | C₉H₁₁NO₂[2] |

| Molecular Weight | 165.19 g/mol [2] |

| InChI | InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3[1][2] |

| InChIKey | TVIVLENJTXGRAM-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)N[2] |

Synonyms

In scientific literature and commercial catalogs, Methyl 2-(4-aminophenyl)acetate may be referred to by several alternative names. A comprehensive, though not exhaustive, list of synonyms is provided below to aid in literature searches and material procurement.

-

Methyl (4-aminophenyl)acetate

-

Methyl 4-aminophenylacetate[2]

-

(4-Aminophenyl)acetic acid methyl ester

-

Benzeneacetic acid, 4-amino-, methyl ester

-

p-(Methoxycarbonylmethyl)aniline

-

Vibegron VIB4 Impurity[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and application in chemical synthesis. The table below outlines the key properties of Methyl 2-(4-aminophenyl)acetate.

| Property | Value | Source |

| Physical State | Yellow to Brown Liquid or Solid or Semi-solid | |

| Boiling Point | 277.2 ± 15.0 °C at 760 mmHg | |

| Storage Temperature | Freezer (<0 °C) is recommended; store under inert gas | |

| Purity | Typically >97% (GC) | |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| XLogP3 | 1.1 | [2] |

Synthesis of Methyl 2-(4-aminophenyl)acetate

The synthesis of Methyl 2-(4-aminophenyl)acetate is most commonly achieved through the reduction of its nitro precursor, methyl 2-(4-nitrophenyl)acetate. This transformation is a standard procedure in organic chemistry and can be accomplished using various reducing agents. One of the most efficient and widely used methods involves catalytic hydrogenation.

Synthetic Workflow: Catalytic Hydrogenation

The workflow for the synthesis of Methyl 2-(4-aminophenyl)acetate via catalytic hydrogenation is depicted in the following diagram.

Experimental Protocol: Reduction of Methyl 2-(4-nitrophenyl)acetate

The following is a representative experimental protocol for the synthesis of Methyl 2-(4-aminophenyl)acetate. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials:

-

Methyl 2-(4-nitrophenyl)acetate

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

-

Standard laboratory glassware and equipment for inert atmosphere reactions and filtration.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-nitrophenyl)acetate in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The flask is then evacuated and backfilled with hydrogen gas (this can be achieved using a hydrogen-filled balloon or a Parr hydrogenation apparatus for larger scale reactions).

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

If necessary, the crude Methyl 2-(4-aminophenyl)acetate can be purified by column chromatography on silica gel to afford the final product in high purity.

Applications in Research and Drug Development

Methyl 2-(4-aminophenyl)acetate is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the presence of two reactive functional groups: a primary aromatic amine and a methyl ester. These functional groups allow for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.

Intermediate in Pharmaceutical Synthesis

The primary application of Methyl 2-(4-aminophenyl)acetate is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.

A notable example of its use is as a known impurity and potential starting material in the synthesis of Vibegron , a β3-adrenergic agonist used for the treatment of overactive bladder.[1] The structural core of many pharmaceuticals often contains the phenylacetic acid moiety, and Methyl 2-(4-aminophenyl)acetate provides a convenient entry point for the introduction of this fragment with a reactive handle for further elaboration.

Scaffold for Combinatorial Chemistry and Library Synthesis

The difunctional nature of Methyl 2-(4-aminophenyl)acetate makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. By systematically reacting the amino and ester functionalities with a diverse set of reagents, large libraries of related compounds can be synthesized. These libraries can then be screened for biological activity against various therapeutic targets.

Precursor for Bioactive Heterocycles

The 4-aminophenylacetic acid core is a precursor to a variety of heterocyclic compounds with demonstrated biological activity. For instance, condensation of the amino group with various reagents can lead to the formation of quinolones, benzodiazepines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

Analytical Methods for Characterization

The quality control and characterization of Methyl 2-(4-aminophenyl)acetate are crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed to confirm its identity and purity.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of Methyl 2-(4-aminophenyl)acetate. The compound exhibits UV absorbance in the 250 to 300 nm range, allowing for sensitive detection.[1] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to identify any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[2]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of Methyl 2-(4-aminophenyl)acetate. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the aromatic ring.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-N and C-O stretches.

-

Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry (e.g., ESI-MS) can be used to confirm the molecular weight of the compound.[1]

Safety, Handling, and Storage

Hazard Identification

Methyl 2-(4-aminophenyl)acetate is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning .

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.[3][4]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Storage Recommendations

-

Temperature: Store in a freezer (below 0°C) for long-term stability.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as aromatic amines can be sensitive to air and light.

-

Container: Keep the container tightly sealed in a dry and well-ventilated place.[4]

Conclusion

Methyl 2-(4-aminophenyl)acetate is a versatile and valuable chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and the reactivity of its dual functional groups make it an important tool for the construction of complex molecular architectures and the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of its identity, synthesis, applications, and handling, with the aim of equipping researchers and scientists with the knowledge necessary for its effective and safe utilization. As the quest for novel therapeutics continues, the importance of foundational building blocks like Methyl 2-(4-aminophenyl)acetate is set to endure.

References

-

Veeprho. Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. [Link]

-

PubChem. Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

- Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. 2006.

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1015. 2022. [Link]

-

Matrix Fine Chemicals. ETHYL 2-(4-AMINOPHENYL)ACETATE | CAS 5438-70-0. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. 1995. [Link]

-

Organic Syntheses. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

-

ResearchGate. Synthetic applications of biologically important Mannich bases: An updated review. 2023. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(4-amino-3-methylphenyl)acetate: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Melting and Boiling Points in Novel Compound Characterization

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity such as Methyl 2-(4-amino-3-methylphenyl)acetate marks only the beginning of its journey. Before its potential therapeutic or functional applications can be explored, a thorough characterization of its fundamental physicochemical properties is paramount. Among the most critical of these are the melting and boiling points. These are not merely static numbers; they are indicators of purity, thermal stability, and the strength of intermolecular forces governing the substance's behavior.[1][2]

For a compound like Methyl 2-(4-amino-3-methylphenyl)acetate, a substituted aromatic ester, these properties provide immediate, actionable insights for the drug development professional. A sharp, well-defined melting point is one of the most reliable and experimentally accessible indicators of high purity.[3][4] Conversely, a broad melting range signals the presence of impurities, necessitating further purification.[4][5] Furthermore, these thermal transition points dictate crucial downstream decisions regarding formulation, storage conditions, and potential for polymorphism—the existence of different crystalline structures that can profoundly impact a drug's solubility and bioavailability.[2]

This guide addresses the core challenge faced by researchers when encountering a novel or sparsely documented compound: the absence of established reference data. We will proceed as a senior application scientist would, providing a robust framework for the experimental determination, interpretation, and theoretical understanding of the melting and boiling points of Methyl 2-(4-amino-3-methylphenyl)acetate.

Theoretical Framework: Predicting Thermal Properties from Molecular Structure

The melting and boiling points of a substance are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state.[6][7] The specific molecular architecture of Methyl 2-(4-amino-3-methylphenyl)acetate—featuring an aromatic ring, an ester, a primary amine, and a methyl group—provides clear structural clues to its expected thermal behavior.

-

Hydrogen Bonding: The primary amine (-NH₂) group is the most influential feature. It can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amine can act as hydrogen bond acceptors. This capacity for strong hydrogen bonding will require significant thermal energy to disrupt, leading to substantially higher melting and boiling points compared to non-hydrogen bonding analogues.[7][8][9]

-

Dipole-Dipole Interactions: The ester functional group introduces significant polarity, resulting in strong dipole-dipole interactions that contribute to a higher boiling point.[7]

-

Van der Waals Forces: As with all molecules, London dispersion forces are present. The overall size and surface area of the molecule contribute to these forces; larger molecules generally exhibit higher boiling points.[9][10]

-

Molecular Packing and Symmetry: The melting point is uniquely sensitive to how efficiently molecules pack into a crystal lattice.[10] The planar aromatic ring promotes efficient stacking. However, the presence of the methyl group ortho to the amine can disrupt the symmetry and potentially hinder optimal packing, which could lead to a lower melting point than an un-substituted equivalent.[10]

By analyzing these features, we can hypothesize that Methyl 2-(4-amino-3-methylphenyl)acetate will be a solid at room temperature with relatively high melting and boiling points due to the dominant effect of hydrogen bonding.

PART 1: Experimental Determination of Melting Point

The melting point is determined as a range: the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A narrow range (≤ 2°C) is indicative of a pure compound.[2][4][11] The capillary method is a standard, reliable technique.

Protocol: Capillary Method using a Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device), which allows for controlled heating and clear observation.

Methodology:

-

Sample Preparation:

-

Ensure the sample of Methyl 2-(4-amino-3-methylphenyl)acetate is completely dry and finely powdered. Grind a few milligrams gently with a spatula on a watch glass.[12]

-

Tap the open end of a capillary tube into the powder. Invert the tube and tap the closed end firmly on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Rapid Determination (Optional but Recommended):

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Prepare a fresh sample in a new capillary tube.

-

Set the heating rate to a slow, controlled ramp of 1-2°C per minute.[5][13] This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Record the temperature (T₂) when the last solid crystal melts completely.

-

Report the result as the melting range, T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

PART 2: Experimental Determination of Boiling Point

For novel compounds available in limited quantities, a micro-scale method is ideal. The Thiele tube method is a classic and effective technique that requires less than 1 mL of sample.[14] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol: Micro-Boiling Point Determination using a Thiele Tube

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 10x75 mm) containing 0.5 mL of Methyl 2-(4-amino-3-methylphenyl)acetate to a thermometer using a rubber band or wire. Position the tube so the sample is level with the thermometer bulb.

-

Obtain a capillary tube sealed at one end. Place it into the test tube with the open end down.[15]

-

Clamp the thermometer assembly so it is suspended in the center of a Thiele tube filled with mineral oil. The oil level must be above the side arm of the Thiele tube, and the sample should be positioned near the center of the main tube.[14][16]

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun. The tube's design promotes uniform heating of the oil via convection.[14]

-

As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating gently.

-

-

Observation and Data Recording:

-

When the liquid's boiling point is reached, its vapor pressure will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the tip of the inverted capillary tube.[6]

-

Once a vigorous stream is observed, remove the heat source.

-

The liquid will begin to cool. The bubbling will slow and then stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the sample.[6][14]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Data Summary and Interpretation

All experimentally determined quantitative data should be meticulously recorded and presented clearly.

| Physicochemical Property | Experimental Value | Observations |

| Melting Point Range | e.g., 145.5 - 146.5 °C | White crystalline solid, sharp melting range. |

| Boiling Point | e.g., 312 °C at 760 mmHg | Clear, colorless liquid upon melting. |

| Purity Indication | High | Based on the narrow melting point range. |

Interpretation for Drug Development:

-

Purity Confirmation: A narrow melting range, as exemplified in the table, provides strong evidence of the sample's high purity, a critical requirement for any further biological or preclinical testing.[3][1]

-

Thermal Stability: A high melting point suggests strong intermolecular forces and a stable crystal lattice. This is generally a favorable property, indicating good physical stability under typical storage conditions.[17]

-

Solubility Implications: While not a direct measure, a high melting point often correlates with high lattice energy, which can in turn suggest lower aqueous solubility. This is a critical consideration for oral drug delivery and may prompt early-stage formulation strategies or salt screening to improve dissolution.[18]

-

Volatility and Handling: The boiling point provides information on the compound's volatility. A high boiling point indicates low volatility, simplifying handling and reducing the risk of evaporation during processing or storage.

Conclusion

The determination of the melting and boiling points of a novel compound like Methyl 2-(4-amino-3-methylphenyl)acetate is a foundational step in its scientific journey. It moves the molecule from a theoretical structure to a tangible substance with defined physical properties. By employing standard, rigorous experimental techniques such as capillary melting point and micro-scale boiling point determination, researchers can establish a substance's identity, confirm its purity, and gain critical insights that inform the entire drug development pipeline. This guide provides the necessary protocols and theoretical underpinnings to confidently perform and interpret these essential measurements, ensuring a solid foundation of data upon which all subsequent research is built.

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 17, 2026, from [Link]

-

EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. (n.d.). Retrieved February 17, 2026, from [Link]

-

Determination of the melting point. (n.d.). Retrieved February 17, 2026, from [Link]

-

Gao, F., et al. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Molecules. Retrieved February 17, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved February 17, 2026, from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved February 17, 2026, from [Link]

-

Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (2021). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Using Intermolecular Forces To Predict Melting/Boiling Points. (2023, October 28). YouTube. Retrieved February 17, 2026, from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 17, 2026, from [Link]

-

What is a Melting Point Device? (2024, July 1). AELAB. Retrieved February 17, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 17, 2026, from [Link]

-

3.3 Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. Retrieved February 17, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved February 17, 2026, from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 17, 2026, from [Link]

-

Experimental No. (2) Boiling Point. (2021, July 16). Retrieved February 17, 2026, from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. (2018). PMC. Retrieved February 17, 2026, from [Link]

-

Melting and boiling point Laboratory Guide. (n.d.). HUBERLAB. Retrieved February 17, 2026, from [Link]

-

How does the presence of a functional group affect boiling and melting points? (n.d.). TutorChase. Retrieved February 17, 2026, from [Link]

-

Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Retrieved February 17, 2026, from [Link]

Sources

- 1. aelabgroup.com [aelabgroup.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. tutorchase.com [tutorchase.com]

- 8. m.youtube.com [m.youtube.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. chymist.com [chymist.com]

- 17. huberlab.ch [huberlab.ch]

- 18. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of Methyl 2-(4-amino-3-methylphenyl)acetate for Advanced Synthesis

Introduction: The Central Role of the Amide Bond

The amide bond is an indispensable linchpin in modern chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, typically via the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] However, the direct condensation of these moieties is kinetically unfavorable at ambient temperatures, primarily due to the rapid formation of a non-reactive ammonium carboxylate salt.[3] This necessitates the activation of the carboxylic acid, a process that has spurred the development of a sophisticated toolbox of coupling reagents.

This guide focuses on the strategic use of Methyl 2-(4-amino-3-methylphenyl)acetate , a versatile and increasingly important building block in medicinal chemistry. Its structure is of particular interest for several reasons:

-

Orthosteric Methylation: The methyl group positioned ortho to the amine can influence the molecule's conformational rigidity and interaction with biological targets, a phenomenon sometimes referred to as the "magic methyl" effect, which can enhance binding affinity or improve pharmacokinetic properties.[4]

-

Bioisosteric Potential: The phenylacetate core is a common scaffold in drug design, and this specific substitution pattern allows for diverse derivatization paths.

-

Proven Therapeutic Relevance: This amine is a key precursor in the synthesis of potent antitumor 2-(4-aminophenyl)benzothiazoles, highlighting its value in developing novel cancer therapeutics.[5]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, a comparative analysis of leading coupling reagents, and detailed, field-proven protocols for the successful amide coupling of Methyl 2-(4-amino-3-methylphenyl)acetate.

Mechanistic Foundations of Amide Bond Formation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.[6][7] This is a two-step process that can be performed in a single pot.[1]

The general workflow involves:

-

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive acyl intermediate.

-

Aminolysis: The amine, in this case, Methyl 2-(4-amino-3-methylphenyl)acetate, attacks the activated intermediate to form a tetrahedral intermediate, which then collapses to yield the desired amide and release the leaving group.

Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction hinges on the selection of an appropriate activating reagent. The choice depends on factors like substrate steric hindrance, potential for racemization, and desired reaction conditions. The ortho-methyl group on Methyl 2-(4-amino-3-methylphenyl)acetate introduces moderate steric bulk, which may necessitate more potent coupling reagents for challenging substrates.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used due to their efficiency and ease of use.[8] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][9]

A critical issue with carbodiimides is that the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction.[9] To prevent this and to suppress racemization of chiral carboxylic acids, additives like N-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[9][10] These additives intercept the O-acylisourea to form a more stable and reactive HOBt- or HOAt-ester, which is then cleanly converted to the amide.[8]

-

Advantage of EDC: Its hydrochloride salt and the resulting urea byproduct are water-soluble, facilitating simple removal through an aqueous workup.[9]

Onium Salts: For Speed and Efficiency

Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available. They offer rapid reaction times, high yields, and minimal racemization, making them ideal for sterically hindered or electron-deficient substrates.[7][11][12]

The mechanism involves the reaction of the carboxylate (formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ) with HATU to generate a highly reactive OAt-active ester.[8] This activation is typically very fast.

Comparative Overview of Common Coupling Reagents

| Reagent Class | Example(s) | Mechanism | Key Advantages | Key Considerations |

| Carbodiimide | EDC, DCC | Forms O-acylisourea intermediate | Cost-effective; EDC byproducts are water-soluble | Requires additives (HOBt, HOAt) to suppress side reactions and racemization |

| Onium Salt | HATU, HBTU | Forms highly reactive OAt/OBt-ester | Very fast and efficient; low racemization; good for difficult couplings[11] | More expensive; requires a non-nucleophilic base (e.g., DIPEA)[13] |

| Phosphonium Salt | PyBOP | Forms OBt-ester | High reactivity; does not react with free amines, reducing side reactions[1] | Byproducts can be difficult to remove |

Detailed Experimental Protocols

Safety First: All amide coupling reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and widely applicable method for standard amide bond formation.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF (e.g., 10 mL per mmol of carboxylic acid).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add the EDC·HCl (1.2 equiv) to the mixture in portions over 5 minutes.

-

Add DIPEA (2.5 equiv) dropwise to the reaction mixture. A cloudy appearance (due to salt formation) is normal.

-

Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered substrates or when rapid and high-yielding conversion is required.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

-

Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

-

Add anhydrous DMF to dissolve the solids.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Add DIPEA (3.0 equiv) dropwise. The solution may change color (often to yellow).

-

Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for forming the active ester.

-

Add the Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.

-

Allow the reaction to warm to room temperature and continue stirring for 1-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.[8]

-

Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Optimization and Troubleshooting

Even with robust protocols, optimization is often necessary. The ortho-methyl group on the amine can slow the reaction rate compared to an unsubstituted aniline.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive reagents (moisture contamination).2. Insufficient activation time (for HATU).3. Steric hindrance is too great for the conditions. | 1. Use freshly opened or properly stored anhydrous solvents and reagents.2. Increase pre-activation time to 30-45 minutes.3. Switch from EDC/HOBt to a more potent reagent like HATU. Consider gentle heating (40-50 °C). |

| N-Acylurea Formation (with EDC) | 1. Insufficient HOBt additive.2. Slow aminolysis step allows for rearrangement. | 1. Ensure at least 1.0 equivalent of HOBt is used.2. Add the amine as early as possible after the EDC. |

| Epimerization of Chiral Acid | 1. Reaction temperature is too high.2. Base is too strong or used in large excess.3. Absence of an anti-racemization additive. | 1. Maintain low temperatures (0 °C) during activation and addition.2. Use a weaker base like N-methylmorpholine (NMM) or collidine. Use the minimum necessary amount of base.3. Always use HOBt or, preferably, HOAt with carbodiimides. |

| Difficult Purification | 1. DMF is not fully removed during workup.2. Urea byproducts (from DCC) precipitating with product. | 1. Perform multiple, vigorous washes with water or brine to remove DMF.2. If using DCC, filter the reaction mixture before workup to remove DCU. This is an advantage of using water-soluble EDC. |

Conclusion

Methyl 2-(4-amino-3-methylphenyl)acetate is a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science. Successful amide coupling relies on the rational selection of coupling reagents and careful control of reaction conditions. Standard protocols using EDC/HOBt are effective for many substrates, while more challenging couplings benefit from the enhanced reactivity of HATU. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently incorporate this versatile amine into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

-

Chemistry of Amides. (2022, September 24). LibreTexts. [Link]

-

Deming, T. J. (2007). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

-

G. G. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

-

Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. [Link]

-

Singh, R. P. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

-

Li, C. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

-

G. G. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]

-

Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

-

Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

M. N. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

-

Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]

-

Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]

-

Coupling Reagents. (n.d.). ResearchGate. [Link]

-

M. A. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Publications. [Link]

-

Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

L. S. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

-

Valeur, E. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

M. J. (2021). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. [Link]

-

S. G. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

Bradshaw, T. D. (n.d.). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Request PDF - ResearchGate. [Link]

-

methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure. [Link]

-

M. J. (2024). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

-

C. F. (2013). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. [Link]

-

F. N. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Singh, Y. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lab Reporter [fishersci.co.uk]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. peptide.com [peptide.com]

Reductive amination procedures with Methyl 2-(4-amino-3-methylphenyl)acetate

Application Note: Reductive Amination Procedures with Methyl 2-(4-amino-3-methylphenyl)acetate

Introduction & Scope

This application note details optimized protocols for the reductive amination of Methyl 2-(4-amino-3-methylphenyl)acetate (CAS: 1822594-48-8 / Analogous structures). This substrate presents specific chemoselective challenges:

-

Steric Hindrance: The ortho-methyl group relative to the amine functionality creates steric bulk, retarding the rate of imine formation compared to unhindered anilines.

-

Ester Sensitivity: The methyl ester moiety is susceptible to hydrolysis under strongly acidic/basic conditions or reduction by non-selective hydride donors (e.g., LiAlH₄).

-

Electronic Deactivation: As an aniline derivative, the nucleophilicity of the nitrogen is lower than that of aliphatic amines, requiring acid catalysis to drive equilibrium toward the iminium species.

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its high chemoselectivity for imines over carbonyls and compatibility with ester functionalities.

Mechanistic Insight & Reaction Logic

The reductive amination proceeds via a two-stage mechanism: Imine Formation followed by Hydride Transfer .

Key Mechanistic Factors:

-

Acid Catalysis: The ortho-methyl group twists the aniline ring, reducing orbital overlap and nucleophilicity. Acetic acid (AcOH) is mandatory to protonate the carbonyl oxygen (activating it for attack) and to protonate the carbinolamine intermediate (facilitating water elimination).

-

Selectivity of STAB: Unlike Sodium Borohydride (

), STAB is sterically crowded and electron-deficient. It reacts negligibly with aldehydes/ketones at room temperature but rapidly reduces the protonated iminium ion. This allows for a "One-Pot" protocol where all reagents are mixed simultaneously.

DOT Diagram: Reaction Mechanism

Caption: Mechanistic pathway highlighting the critical role of acid catalysis in generating the electrophilic iminium species for selective reduction.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Aldehydes and unhindered cyclic ketones.

Reagents:

-

Substrate: Methyl 2-(4-amino-3-methylphenyl)acetate (1.0 equiv)

-

Carbonyl Partner: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol:

-

Dissolution: In a dry reaction vial equipped with a stir bar, dissolve the amine substrate (1.0 equiv) and the carbonyl partner (1.1 equiv) in DCE (concentration ~0.1 M).

-

Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

-

Note: This pre-stir allows the acid to activate the carbonyl and initiate hemiaminal formation.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Seal the vial and stir at RT under nitrogen/argon.

-

Quench: Carefully add saturated aqueous

solution to the reaction mixture. Stir for 15 minutes until gas evolution ceases and pH is neutral/basic (pH ~8). -

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine (1x), dry over

, filter, and concentrate in vacuo.

Method B: Titanium-Mediated (For Hindered Ketones)

Best for: Sterically hindered ketones or electron-deficient anilines where Method A shows low conversion.

Reagents:

-

Titanium(IV) Isopropoxide (

) (1.5 equiv) -

Reducing Agent: Sodium Borohydride (

) (1.5 equiv)

Protocol:

-

Imine Pre-formation: In a dry flask, combine amine substrate (1.0 equiv) and ketone (1.1 equiv). Add neat

(1.5 equiv). -

Stirring: Stir the neat mixture (or concentrated THF solution) at RT for 4–12 hours.

-

Why: Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.

-

-

Dilution: Dilute the viscous mixture with anhydrous Methanol (MeOH).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise. (Caution: Exothermic). -

Quench: Add 1M NaOH or water to precipitate titanium salts (white solid). Filter through a Celite pad.

-

Workup: Concentrate the filtrate and extract as per Method A.

Data Summary & Decision Matrix

| Parameter | Method A (STAB) | Method B (Ti-Mediated) | Method C (NaCNBH₃) |

| Primary Use | Aldehydes, Simple Ketones | Hindered Ketones | Acid-Sensitive Substrates |

| Ester Compatibility | Excellent | Good (Avoid excess NaBH₄) | Excellent |

| Toxicity | Low (Borate salts) | Low (Titanium salts) | High (Cyanide risk) |

| Water Tolerance | Low (STAB hydrolyzes) | Very Low (Ti hydrolyzes) | High (Works at pH 4-6) |

| Typical Yield | 85-95% | 70-90% | 60-80% |

DOT Diagram: Method Selection Workflow

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl steric profile.

Troubleshooting & Optimization

-

Low Conversion (Starting Material Remains):

-

Cause: The ortho-methyl group is blocking attack.

-

Fix: Increase reaction time to 24h. Switch from DCE to THF (higher reflux temp if needed, though STAB degrades >50°C). Use Method B to force imine formation.

-

-

Ester Hydrolysis (Acid Formation):

-

Cause: Workup was too basic or reaction contained too much water/acid for too long.

-

Fix: Ensure solvents are anhydrous. Quench with buffered solution (phosphate buffer pH 7) instead of strong base.

-

-

Dialkylation (Over-reaction):

-

Cause: With aldehydes, the secondary amine product is more nucleophilic than the primary aniline.

-

Fix: Ensure the aniline is in slight excess (1.0 equiv) relative to the aldehyde (0.95 equiv), or use a bulky aldehyde. However, for anilines, dialkylation is generally slow due to electronic deactivation.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Gribble, G. W. (1998).[4] Sodium Triacetoxyborohydride.[2][4][5][6][9][10] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

Preparation of kinase inhibitors using amino-phenylacetate scaffolds

Strategic Rationale: The Amino-Phenylacetate Scaffold

The amino-phenylacetate motif (specifically 2-aminophenylacetic acid and its esters) serves as the obligate biosynthetic and synthetic precursor to the Indolin-2-one (Oxindole) scaffold. This heterocycle is a "privileged structure" in medicinal chemistry, forming the core of blockbuster Type I and Type II kinase inhibitors such as Nintedanib (VEGFR/FGFR/PDGFR inhibitor) and Sunitinib (multi-targeted RTK inhibitor).

Why this scaffold?

-

Hinge Binding Mimicry: The lactam lactam-lactim tautomerism of the oxindole core (derived from the cyclization of amino-phenylacetate) presents a donor-acceptor motif (

donor, -

Conformational Rigidity: Cyclizing the flexible amino-phenylacetate precursor into the bicyclic oxindole locks the phenyl ring and the amide bond into a planar conformation, reducing the entropic penalty of binding.

-

C3-Functionalization: The methylene group at position 3 (derived from the

-carbon of phenylacetate) is highly acidic (

Synthetic Strategy & Workflow

The synthesis hinges on two critical phases: (1) The Intramolecular Cyclization of the amino-phenylacetate precursor to form the oxindole core, and (2) The Knoevenagel Condensation to install the selectivity-determining side chain.

Visual Workflow: Retrosynthetic Pathway

Figure 1: Strategic workflow converting open-chain phenylacetate precursors into bioactive kinase inhibitors.

Detailed Experimental Protocols

Safety Warning: Reagents such as acetic anhydride, hydrazine, and piperidine are corrosive and toxic. All reactions must be performed in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety glasses).

Phase A: Synthesis of the Oxindole Core (6-Methoxycarbonyl-2-oxindole)

Target: To convert a substituted phenylacetate derivative into the indolinone core. This protocol uses a reductive cyclization approach, superior for scale-up compared to the Wolff rearrangement.

Reagents:

-

Methyl 4-chloro-3-nitrobenzoate (Starting Material)

-

Sodium Hydride (NaH, 60% dispersion)

-

Palladium on Carbon (10% Pd/C)[2]

-

Methanol (MeOH) / Acetic Acid (AcOH)

Step-by-Step Protocol:

-

Malonate Substitution (Nucleophilic Aromatic Substitution):

-

Suspend NaH (1.1 eq) in dry DMF at 0°C. Dropwise add dimethyl malonate (1.1 eq). Stir for 30 min.

-

Add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) slowly.

-

Heat to 100°C for 4 hours. The solution will turn deep red/brown.

-

Quench: Pour into ice water/HCl. Extract with EtOAc. The product is the aryl-malonate intermediate.

-

-

Decarboxylation & Esterification (Formation of Phenylacetate):

-

Treat the crude aryl-malonate with 6M HCl under reflux for 6 hours (Decarboxylation to phenylacetic acid).

-

Re-esterify by refluxing in MeOH with catalytic

for 4 hours. -

Result:Methyl (2-nitro-4-methoxycarbonyl)phenylacetate .

-

-

Reductive Cyclization (The Critical Step):

-

Dissolve the nitro-phenylacetate (10 g) in glacial Acetic Acid (100 mL).

-

Add Iron powder (Fe, 5 eq) in portions at 60°C (Exothermic!).

-

Reflux for 2 hours. The reduction of

to -

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Pour into water.

-

Isolation: The 6-methoxycarbonyl-2-oxindole precipitates as a tan solid. Filter and wash with cold water.

-

Yield: Typically 75-85%.

-

Phase B: Knoevenagel Condensation (Inhibitor Assembly)

Target: Attachment of the pyrrole/aldehyde moiety to the C3 position of the oxindole.

Reagents:

-

6-Methoxycarbonyl-2-oxindole (from Phase A)

-

Target Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid)

-

Piperidine (Catalyst)[2]

-

Ethanol (EtOH)

Step-by-Step Protocol:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, suspend the Oxindole (1.0 eq) and the Target Aldehyde (1.1 eq) in Ethanol (10 volumes).

-

-

Catalysis:

-

Add Piperidine (0.1 eq).

-

-

Condensation:

-

Reflux the mixture at 78°C for 3-5 hours.

-

Observation: The reaction usually undergoes a color change (often yellow to bright orange/red) as the conjugated system extends.

-

-

Isolation:

-

Purification:

-

Recrystallize from EtOH/DMF if purity is <98%.

-

Quality Control & Data Validation

To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met.

Table 1: Analytical Specifications for 6-Methoxycarbonyl-substituted Indolinone Inhibitor

| Analytical Method | Parameter | Expected Result / Specification |

| HPLC | Purity (UV 254 nm) | > 98.5% (Area under curve) |

| 1H NMR (DMSO-d6) | Indole NH (s) | |

| 1H NMR (DMSO-d6) | Vinyl CH= (s) | |

| 1H NMR (DMSO-d6) | Ester -OCH3 (s) | |

| LC-MS (ESI+) | Mass Accuracy | |

| Appearance | Physical State | Bright yellow/orange crystalline solid |

Validation Check:

-

Self-Validating Step: In the NMR, the disappearance of the methylene singlet (

3.5-3.6 ppm) of the oxindole starting material and the appearance of the downfield vinyl proton (

Biological Context: Mechanism of Action

These inhibitors function as ATP-competitive Type I/II inhibitors . The oxindole scaffold occupies the adenine binding pocket, while the C3-substituent extends into the hydrophobic gatekeeper region.

Visual Pathway: Kinase Inhibition Signaling

Figure 2: Biological intervention point. The indolinone inhibitor competes with ATP at the RTK intracellular domain, halting the angiogenic cascade.

References

-

Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic."[4] Journal of Medicinal Chemistry, 58(3), 1053–1063. [Link]

-

Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific inhibitors of the VEGF receptor tyrosine kinase Flk-1." Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]

-

Merali, C., et al. (2023). "An Efficient Approach Towards the Synthesis of Nintedanib." ResearchGate / ChemistrySelect. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(4-amino-3-methylphenyl)acetate

Executive Summary

You are attempting to purify Methyl 2-(4-amino-3-methylphenyl)acetate . This molecule presents a classic "push-pull" chromatographic challenge:

-

The Aniline (4-amino group): It is basic and capable of hydrogen bonding. It interacts strongly with the acidic silanol groups (

) on standard silica gel, leading to peak tailing (streaking) and co-elution. -

The Ester (Methyl acetate moiety): It is moderately polar but susceptible to hydrolysis if the column conditions become too acidic or if the residence time on the column is prolonged.

-

The Methyl Group (3-methyl): Provides slight steric protection but increases lipophilicity compared to the unsubstituted aniline.

This guide addresses the three most common failure modes: Tailing/Loss of Resolution , Co-elution with Precursors , and On-Column Decomposition .

Part 1: Troubleshooting & FAQs

Issue 1: "My product is streaking (tailing) across the column."

Q: Why is the spot on the TLC plate compact, but the column fractions are smeared? A: This is the "Silanol Effect." Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen lone pair on your aniline moiety forms reversible hydrogen bonds or ionic interactions with the silica's surface silanols. This drags the compound, causing it to elute over a wide volume rather than a tight band.

The Fix: Amine Deactivation (The "TEA" Method) You must neutralize the silica surface.[1]

-

Method A (Mobile Phase Additive): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

-

Method B (Column Pre-treatment - Recommended): Flush the packed silica column with a solution of 5% TEA in Hexane (3 column volumes). Then, flush with pure Hexane until the eluent pH is neutral. This "caps" the most active silanol sites before your sample touches them.

Critical Warning: TEA is high-boiling and difficult to remove. If you use TEA, you must wash your collected fractions with saturated

or brine during workup, or rotovap at a slightly higher temperature/vacuum to ensure it does not contaminate your NMR.

Issue 2: "I cannot separate the product from the starting material."

Q: My starting material (likely the Nitro precursor) co-elutes with the Amine. A: If you synthesized this via reduction of Methyl 2-(3-methyl-4-nitrophenyl)acetate, the polarity difference should be distinct. Nitro compounds are significantly less polar than anilines.

Diagnostic Table: Relative Mobility (Rf) Solvent System: 30% Ethyl Acetate / 70% Hexane

| Compound | Predicted Rf | Behavior |

| Nitro Precursor | ~0.6 - 0.7 | Elutes first. Compact spot. |

| Target Aniline | ~0.3 - 0.4 | Elutes second. Prone to tailing. |

| Carboxylic Acid | < 0.1 | Stays at baseline (hydrolysis byproduct). |

The Fix: Gradient Elution Do not use an isocratic system.

-

Start: 5% EtOAc / 95% Hexane (Elutes non-polar impurities/Nitro compound).

-

Ramp: Increase to 40% EtOAc over 20 minutes.

-

Elute: The amine should elute cleanly once the polarity increases.

Issue 3: "The product turns brown on the column."

Q: My fractions look clear initially but darken within hours. A: Anilines are electron-rich and prone to oxidation, forming quinoid-like impurities (browning). Silica gel can catalyze this oxidation due to its high surface area and trapped oxygen.

The Fix: Speed & Inertness

-

Minimize Time: Do not leave the compound on the column overnight.

-

Protect from Light: Wrap the column in aluminum foil if the separation takes >2 hours.

-

Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can occasionally react with free amines or accelerate decomposition on silica. Stick to Hexane/Ethyl Acetate.[2]

Part 2: Visualizing the Mechanism

The following diagram illustrates the interaction causing the tailing and the chemical logic behind the purification workflow.

Figure 1: Mechanism of amine tailing on silica and the passivation effect of Triethylamine (TEA).

Part 3: The "Golden Standard" Protocol

Objective: Purify 1.0 g of crude Methyl 2-(4-amino-3-methylphenyl)acetate.

Materials

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase A: Hexanes (or Petroleum Ether).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (TEA).[1]

Step-by-Step Workflow

-

Slurry Preparation (Crucial Step):

-

Sample Loading:

-

Dissolve the crude oil in a minimum amount of DCM (1-2 mL).

-

Dry Loading (Preferred): Add 2g of clean silica to the dissolved sample. Rotovap to dryness until you have a free-flowing powder. Pour this powder on top of the packed column. Why? This prevents solvent polarity shock and improves resolution.

-

-

Elution Gradient:

-

0-5 mins: 10% EtOAc / 90% Hexane (Flush non-polar grease).

-

5-20 mins: Linear gradient to 40% EtOAc / 60% Hexane.

-

Monitor: The nitro impurity (yellow) usually elutes first. The amine (often colorless or pale brown) follows. Use UV (254 nm) or Ninhydrin stain (turns red/purple) to visualize.

-

-

Fraction Collection:

-

Collect small fractions (10-15 mL).

-

Immediately spot fractions on TLC.

-

Pool pure fractions and rotovap. Do not heat the water bath >40°C to prevent ester hydrolysis or oxidation.

-

-

Storage:

-

Store the purified oil/solid under Nitrogen or Argon in the freezer (-20°C).

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

-